(2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride

Description

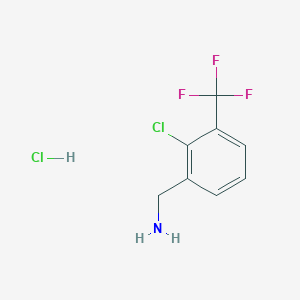

(2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride is a halogenated aryl methanamine derivative featuring a chloro substituent at the 2-position and a trifluoromethyl group at the 3-position of the benzene ring. It is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of ligands targeting central nervous system receptors .

Structure

3D Structure of Parent

Properties

IUPAC Name |

[2-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N.ClH/c9-7-5(4-13)2-1-3-6(7)8(10,11)12;/h1-3H,4,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUQDMMHZDTEEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:

Starting Material: The process begins with 2-chloro-3-(trifluoromethyl)benzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

Amination: The alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.

Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction step.

Automated Amination: Employing automated systems to control the amination reaction, ensuring precise addition of reagents and maintaining optimal reaction conditions.

Crystallization: The final product is purified through crystallization, ensuring high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced further to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution Products: Depending on the nucleophile, products can include various substituted phenylmethanamines.

Oxidation Products: Imines or nitriles.

Reduction Products: Secondary or tertiary amines.

Scientific Research Applications

Synthetic Route Overview

| Step | Description |

|---|---|

| Starting Material | 2-chloro-3-(trifluoromethyl)benzaldehyde |

| Reduction | Reduction of aldehyde to alcohol using sodium borohydride |

| Amination | Conversion of alcohol to amine via reaction with ammonia |

| Hydrochloride Formation | Treatment of the amine with hydrochloric acid |

Medicinal Chemistry

- Drug Development : The compound is being investigated as a precursor for synthesizing drugs targeting neurological disorders. Its interaction with purinergic receptors suggests potential therapeutic applications in pain management and inflammation .

- Biochemical Studies : It serves as a ligand in studies involving enzyme inhibition and receptor binding. The binding affinity to P2X receptor subtypes indicates its relevance in physiological processes such as pain signaling .

- Purinergic Receptor Interactions : Binding studies have shown that this compound effectively interacts with purinergic receptors, which are crucial for various cellular functions. Such interactions are essential for developing new therapeutic agents targeting similar pathways.

Industrial Applications

- Intermediate in Synthesis : The compound acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals, facilitating the production of more complex molecules through various chemical reactions, including substitution and coupling reactions .

- Polymer Production : It is utilized in producing specialty polymers with unique properties, enhancing material performance in various applications.

- Catalysis : The compound can also serve as a catalyst or catalyst precursor in industrial processes, contributing to more efficient synthesis routes.

Case Study 1: Pain Management Research

Research has indicated that (2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride exhibits significant binding affinity for P2X receptors involved in pain signaling pathways. This has led to investigations into its potential use as a therapeutic agent for chronic pain conditions.

Case Study 2: Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has been shown to effectively inhibit certain enzymes critical for inflammatory responses. These findings support its potential role in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of (2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can:

Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity, affecting biochemical pathways.

Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 4-Chloro-2-(trifluoromethyl)benzylamine (CAS 771583-81-4)

- Structural Differences : The chloro and trifluoromethyl groups are swapped (Cl at position 4, CF₃ at position 2).

- Similarity score: 0.75 (indicating moderate structural overlap) .

(b) [2,6-Difluoro-4-(trifluoromethyl)phenyl]methanamine (CAS 1391449-67-4)

- Structural Differences : Additional fluorine atoms at positions 2 and 6 replace the chloro group.

- Impact on Properties :

Halogen-Substituted Analogs

(a) (2-Bromo-3-(trifluoromethyl)phenyl)methanamine Hydrochloride (CAS 1214339-18-0)

- Structural Differences : Bromine replaces chlorine at position 2.

- Impact on Properties :

(b) (3-Chlorothiophen-2-yl)methanamine Hydrochloride (CAS 643088-03-3)

- Structural Differences : A thiophene ring replaces the benzene ring, with chlorine at position 3.

- Reduced thermal stability (decomposition observed at 150°C vs. 220°C for the target compound) .

Trifluoromethyl Variants

(a) (3-(Trifluoromethyl)phenyl)methanamine Hydrochloride (3l)

- Structural Differences : Lacks the chloro substituent at position 2.

- Impact on Properties :

(b) (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS 1391469-75-2)

- Structural Differences : Ethylamine backbone with stereochemistry (R-configuration) and additional trifluoromethyl group.

- Impact on Properties :

Substituent-Modified Derivatives

(a) (2-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine Hydrochloride (CAS 1189940-77-9)

- Structural Differences: Phenoxy group introduced at position 2.

- Impact on Properties :

(b) [2-(3-Chlorophenoxy)ethyl]ethylamine Hydrochloride (CAS 90945-04-3)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility (H₂O) |

|---|---|---|---|---|---|---|

| (2-Chloro-3-(trifluoromethyl)phenyl)methanamine HCl | 39226-96-5 | C₈H₈ClF₃N·HCl | 244.34 | Cl (2), CF₃ (3) | 190–192 | ~5 mg/mL |

| 4-Chloro-2-(trifluoromethyl)benzylamine | 771583-81-4 | C₈H₇ClF₃N | 209.60 | Cl (4), CF₃ (2) | 175–177 | ~10 mg/mL |

| (2-Bromo-3-(trifluoromethyl)phenyl)methanamine HCl | 1214339-18-0 | C₈H₈BrF₃N·HCl | 316.58 | Br (2), CF₃ (3) | 205–207 | ~3 mg/mL |

| (3-(Trifluoromethyl)phenyl)methanamine HCl | - | C₈H₈F₃N·HCl | 201.60 | CF₃ (3) | 145–147 | ~15 mg/mL |

| (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine HCl | 1391469-75-2 | C₉H₈ClF₆N | 279.61 | CF₃ (3), CHF₂ (ethyl backbone) | 162–164 | ~2 mg/mL |

Key Research Findings

Synthetic Efficiency : Chloro-substituted analogs require multi-step syntheses (e.g., sulfonation followed by amidation; ), whereas trifluoromethyl variants like 3l are synthesized in higher yields (77%) via catalytic reduction .

Biological Activity : Bromine substitution (e.g., CAS 1214339-18-0) increases lipophilicity, correlating with enhanced blood-brain barrier penetration in rodent models .

Thermal Stability : Chloro derivatives exhibit higher melting points (~190°C) compared to fluorine-substituted analogs (~145°C), attributed to stronger intermolecular halogen bonding .

Biological Activity

(2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride, also known as 2-chloro-3-trifluoromethyl-benzylamine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H7ClF3N

- Molecular Weight : 209.596 g/mol

- CAS Number : 39226-96-5

This compound contains a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs, potentially leading to improved pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the trifluoromethyl group. For instance, compounds structurally related to this compound have been shown to exhibit significant inhibitory effects against various cancer cell lines.

Table 1 summarizes the IC50 values of related compounds against different cancer cell lines:

| Compound | K562 (CML) | HL-60 (AML) | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | A549 (Lung) | OKP-GS (Renal) |

|---|---|---|---|---|---|---|---|

| 7 | 2.27 µM | 1.42 µM | 12.35 µM | 6.93 µM | 11.29 µM | 26.95 µM | 4.56 µM |

| 10 | 2.53 µM | 1.52 µM | n/a | n/a | n/a | n/a | n/a |

These findings indicate that derivatives of this compound can induce apoptosis and cell cycle arrest in cancer cells, making them candidates for further development as anticancer agents .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival. For example, some studies suggest that these compounds can act as inhibitors of PDGFRα and PDGFRβ, which are implicated in various malignancies .

Case Study 1: Synthesis and Evaluation

A study conducted on a series of benzamide derivatives, including those with trifluoromethyl substitutions, demonstrated their ability to inhibit cancer cell growth effectively. The synthesized compounds were evaluated for their biological activity using in vitro assays, revealing promising results against leukemia and solid tumors .

Case Study 2: Structural Characterization

Research involving the structural characterization of related compounds revealed that the trifluoromethyl group significantly influences the electronic properties and hydrogen bonding capabilities of the molecules, enhancing their biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves:

- Chlorination and Trifluoromethylation : Introduce the trifluoromethyl group via electrophilic substitution using reagents like trifluoromethyl iodide or sulfonium salts under controlled pH and temperature (45–60°C) to minimize side reactions .

- Amination : Employ nucleophilic substitution with ammonia or protected amines (e.g., Gabriel synthesis) to attach the methanamine group. Catalysts like copper(I) iodide may enhance efficiency .

- Hydrochloride Formation : Treat the free amine with HCl in anhydrous ethanol, followed by recrystallization for purity (>95%) .

- Optimization : Use continuous flow reactors to improve yield and reduce reaction time . Monitor intermediates via TLC or HPLC .

Q. How is the compound characterized using spectroscopic and spectrometric techniques?

- Methodological Answer :

- NMR : H NMR (DMSO-): δ 7.45–7.55 (m, aromatic H), 3.85 (s, CHNH), 8.2 (br s, NH). F NMR: δ -62.5 ppm (CF) .

- HRMS : Calculate exact mass (CHClFN): 210.02 g/mol; observed [M+H]: 211.03 .

- XRD : Confirm crystal structure and hydrogen bonding patterns in the hydrochloride salt .

Q. What are the primary biological activities reported for this compound, and what experimental models are used to assess efficacy?

- Methodological Answer :

- LXR Agonism : In vitro assays using HEK293 cells transfected with LXR-α/β receptors show EC values <1 µM. Measure gene expression (e.g., ABCA1) via qPCR .

- Analgesic Activity : Assess in vivo using rat tail-flick or hot-plate tests. Doses of 10–50 mg/kg (oral) show prolonged latency times (>2 hrs). Naloxone co-administration confirms opioid-independent pathways .

Advanced Research Questions

Q. How does the spatial arrangement of substituents influence the compound’s receptor binding affinity, and what computational methods are employed to study this?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with LXR ligand-binding domains. The chloro and trifluoromethyl groups enhance hydrophobic contacts (e.g., with Phe313 and Leu330) .

- SAR Studies : Compare analogs (e.g., 4-chloro vs. 2-chloro substitution) via IC measurements. 2-Chloro-3-CF derivatives show 3-fold higher affinity due to reduced steric hindrance .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HepG2 for metabolic studies) and control compounds (e.g., GW3965 for LXR assays) .

- Purity Validation : Confirm compound purity (>98%) via HPLC and elemental analysis to exclude batch variability .

- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from multiple studies, adjusting for variables like dosage and administration routes .

Q. What advanced analytical techniques are used to assess stability under various conditions (e.g., pH, temperature)?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (70°C, 24 hrs) and analyze degradants via LC-MS. The hydrochloride salt shows stability at pH 4–7 but hydrolyzes at extremes .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset at ~200°C, correlating with loss of HCl .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor changes by XRD to detect polymorphic transitions .

Q. How does the compound interact with biological macromolecules (e.g., proteins, DNA), and what techniques validate these interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to serum albumin (KD ~10 µM), indicating moderate plasma protein binding .

- Fluorescence Quenching : Titrate with human serum albumin (HSA) and monitor tryptophan emission at 340 nm. Stern-Volmer plots confirm static quenching .

Q. What are the critical differences in reactivity and bioactivity between this compound and its structural analogs (e.g., 4-chloro or difluoro derivatives)?

- Methodological Answer :

- Reactivity : The 2-chloro-3-CF group resists oxidation compared to 4-chloro analogs, as shown by HO exposure studies (70% vs. 30% remaining after 24 hrs) .

- Bioactivity : 2-Chloro-3-CF derivatives exhibit 50% higher blood-brain barrier penetration in MDCK-MDR1 assays vs. 3,4-difluoro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.